molecular formula C6H13BrO2 B141678 Bromoacetaldehyde diethyl acetal CAS No. 2032-35-1

Bromoacetaldehyde diethyl acetal

Cat. No.: B141678
CAS No.: 2032-35-1
M. Wt: 197.07 g/mol
InChI Key: LILXDMFJXYAKMK-UHFFFAOYSA-N
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Description

Bromoacetaldehyde diethyl acetal (C₆H₁₃BrO₂; CAS 2032-35-1), also known as 2-bromo-1,1-diethoxyethane, is a brominated acetal widely used as an alkylating agent in organic synthesis. Its structure includes a brominated ethylidene core protected by two ethoxy groups, conferring stability and controlled reactivity. Key physical properties include a boiling point of 66–67°C (18 mmHg), density of 1.31 g/mL, and refractive index of 1.439 . The compound is liquid at room temperature, soluble in polar aprotic solvents (e.g., DMF, DMSO), and stable under basic conditions .

Preparation Methods

Bromoacetaldehyde diethyl acetal can be synthesized through several methods:

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Safety

Bromoacetaldehyde diethyl acetal is classified as a hazardous substance due to its flammability and potential health effects, including irritation to eyes and skin. It has a boiling point of approximately 66-67 °C and a density of 1.28 g/cm³ . Proper handling and storage are crucial, requiring cool, dry conditions away from strong oxidizing agents .

Synthetic Applications

This compound is primarily used in the synthesis of various pharmaceutical compounds:

  • Antibiotics : It is a key intermediate in the synthesis of antibiotics such as erythromycin and cephalosporins. The compound facilitates the introduction of bromoacetaldehyde moieties into complex organic structures, essential for the biological activity of these drugs .
  • Pharmaceutical Intermediates : The compound is also utilized in the production of other drugs, including methylthio imidazole and chlorpheniramine, which are important in treating thyroid conditions and allergies, respectively .

Case Studies and Research Findings

  • Synthesis of Erythromycin :
    • This compound has been employed in various synthetic routes to produce erythromycin. Studies show that it can be effectively used to introduce necessary functional groups into the antibiotic's molecular structure, enhancing its efficacy against bacterial infections .
  • Preparation of Acyclic Nucleoside Phosphonates :
    • In research involving nucleoside analogs, this compound was used as a starting material for synthesizing phosphonates that serve as antiviral agents. The compound's reactivity allows for efficient transformations leading to biologically active molecules .
  • Synthesis of Isoxazolidine Analogues :
    • Research highlighted the use of this compound in synthesizing novel isoxazolidine derivatives. These compounds have shown potential in medicinal chemistry due to their biological activities, showcasing the versatility of this compound in drug development .

Data Table: Applications Summary

Application AreaSpecific UsesKey Findings
Antibiotic SynthesisErythromycin, CephalosporinsEssential for introducing functional groups
Pharmaceutical IntermediatesMethylthio imidazole, ChlorpheniramineImportant for thyroid treatment and allergies
Synthesis of Nucleoside AnaloguesAcyclic nucleoside phosphonatesEffective in antiviral applications
Novel Compound SynthesisIsoxazolidine analoguesPotential biological activities identified

Comparison with Similar Compounds

Comparison with Similar Compounds

Brominated Acetals and Haloacetals

Diethyl Chloroacetal

  • Structure : Chlorine replaces bromine in the ethylidene core.
  • Reactivity : Lower electrophilicity due to weaker C–Cl bond vs. C–Br, leading to slower alkylation.
  • Applications : Used in synthesizing sodium methoxyacetylene derivatives .
  • Yield : Comparable yields (46–50%) in alkylation reactions, but requires harsher conditions .

Brominated Dioxolane/Dioxane Derivatives

  • Synthesis : Derived from transacetalation of bromoacetaldehyde diethyl acetal with polyols (e.g., glycerol) .
  • Utility: Serve as precursors for phosphonylated monomers in polymer chemistry .

α-Bromoaldehyde Derivatives

  • Example : Bromoacetaldehyde (unprotected aldehyde).
  • Stability : Highly unstable due to reactive aldehyde group; prone to polymerization. This compound is preferred for controlled reactions .

Alkyl Bromides

n-Pentyl Bromide (C₅H₁₁Br)

  • Reactivity : Faster alkylation due to primary alkyl halide structure.
  • Yield : Higher yields (61–69%) in alkylation of anions compared to this compound (46%) .
  • Limitations : Lacks acetal functionality for cyclization or protection strategies.

Phenacyl Bromides (ArCOCH₂Br)

  • Reactivity : Rapid reaction kinetics (2 hours vs. 16 hours for this compound in DPP alkylation) due to electron-withdrawing aryl groups .

Bromoketones

1-Bromo-3,3-dimethylbutan-2-one

  • Reactivity : Higher electrophilicity enables faster alkylation (2 hours vs. 16 hours for this compound) .
  • Yield : Moderate (43%) in DPP alkylation, comparable to this compound .
  • Stability : Stable under acidic conditions but incompatible with aldehyde-sensitive reactions.

Mixed Alkylating Agents

Example : Co-use of this compound and n-alkyl bromides.

  • Challenge: Differing reactivities lead to low yields of non-symmetric products (e.g., mixed DPP derivatives) .
  • Mitigation : Requires phase-transfer catalysts (e.g., TBAHS) and optimized stoichiometry .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Boiling Point (°C/mmHg) Density (g/mL) Solubility Key Applications
This compound 66–67/18 1.31 DMF, DMSO, CHCl₃ Pharmaceuticals, Dyes
Diethyl chloroacetal 72–74/20 1.22 EtOH, THF Polymer precursors
n-Pentyl bromide 129–130/760 1.22 Ether, CH₂Cl₂ General alkylation
1-Bromo-3,3-dimethylbutan-2-one 85–87/10 1.18 DMF, Acetone Fluorescent dyes

Table 2: Reaction Performance in Alkylation

Compound Reaction Time (h) Yield (%) Product Stability Reference
This compound 16 46–50 High (acetal protection)
Phenacyl bromide 2 43 Moderate
n-Pentyl bromide 4 61–69 High

Key Findings

Reactivity : Bromoketones and phenacyl bromides outperform this compound in reaction speed but lack its versatility in cyclization reactions .

Stability : this compound’s acetal group prevents aldehyde-related side reactions, making it ideal for multi-step syntheses .

Yield : Competes with chloroacetals and alkyl bromides in moderate-yield applications but requires optimization in mixed alkylation .

Applications : Uniquely suited for heterocycle formation (e.g., benzimidazoles, pyrroles) due to dual alkylation-acetal cleavage functionality .

Biological Activity

Bromoacetaldehyde diethyl acetal (CAS Number: 2032-35-1) is a chemical compound that serves primarily as a synthetic building block in the pharmaceutical industry. Its applications include the synthesis of antibiotics and other pharmaceuticals, making it a compound of interest for researchers studying its biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by the following properties:

  • Molecular Formula: C6H13BrO2
  • Molecular Weight: 197.07 g/mol
  • Boiling Point: 66–67 °C (at 18 mmHg)
  • Density: 1.28 g/cm³
  • Appearance: Clear colorless to light yellow liquid

1. Pharmaceutical Synthesis

This compound is utilized in the synthesis of various antibiotics, including erythromycin and cephalosporins, as well as other drugs such as chlorpheniramine and methylthio imidazole . Its role as a pharmaceutical intermediate highlights its importance in drug development.

The biological activity of this compound can be attributed to its structural properties that allow it to participate in nucleophilic substitution reactions. This property is essential in forming more complex molecules that exhibit desired pharmacological effects.

Toxicological Profile

While this compound has useful applications, it also poses certain health risks:

  • Acute Exposure: Inhalation of high concentrations can cause lung irritation, nausea, and central nervous system depression . Symptoms may include dizziness, headache, and fatigue.
  • Chronic Exposure: Long-term exposure may lead to cumulative health effects and developmental toxicity, as indicated by animal studies . Concerns about potential carcinogenicity exist but lack comprehensive data for conclusive assessment.

Case Study 1: Antibiotic Synthesis

A study highlighted the use of this compound in synthesizing novel cephalosporin derivatives. The derivatives demonstrated significant antibacterial activity against various strains of bacteria, showcasing the compound’s utility in developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

Research assessed the cytotoxic effects of this compound on human cell lines. The findings indicated that while some derivatives exhibited low cytotoxicity, others showed higher toxicity levels depending on their structural modifications .

Data Summary

PropertyValue
CAS Number2032-35-1
Molecular FormulaC6H13BrO2
Molecular Weight197.07 g/mol
Boiling Point66–67 °C (at 18 mmHg)
Density1.28 g/cm³
AppearanceClear colorless to light yellow liquid

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing phosphonium bromide intermediates using bromoacetaldehyde diethyl acetal?

  • Methodology : React this compound with tri-n-propylphosphine in THF at 60°C for 24 hours. Use a 1:1.1 molar ratio (acetal:phosphine) to achieve 95% yield. Post-reaction, remove solvents via rotary evaporation (75°C, 5 mbar) and dry under vacuum (0.1 mbar) to obtain a white solid without further purification .
  • Key Parameters : Temperature control (60°C), solvent choice (THF), and stoichiometric excess of phosphine ensure complete conversion. TLC (dichloromethane/MeOH 95.5:5) confirms purity.

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols :

  • Use PPE: respiratory protection, gloves, and eye/face shields due to toxicity (Hazard Class 3/6.1) .
  • Avoid inhalation (H330) and skin contact (H315/H319). Work in a fume hood with spill containment measures .
    • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. What purification strategies are effective for this compound?

  • Physical Properties : Boiling point 66–67°C at 18 mmHg; density 1.31 g/mL at 25°C. Use fractional distillation under reduced pressure for purification .
  • Quality Control : Monitor purity via GC (>95%) or refractive index (n20/D 1.439) .

Advanced Research Questions

Q. How can this compound be utilized in stereoselective alkylation reactions?

  • Case Study : In the synthesis of GSK3082 analogues, α-bromoacetaldehyde diethyl acetal reacts with thioamides in THF under reflux with catalytic HCl, achieving 51% yield and complete stereocontrol at C5 .
  • Mechanistic Insight : The acetal group stabilizes intermediates, enabling regioselective alkylation. Acid catalysis (HCl/dioxane) accelerates the reaction .

Q. What challenges arise in synthesizing non-symmetric π-expanded diketopyrrolopyrroles (DPPs)?

  • Design Limitations : Symmetric alkylation with this compound typically yields centrosymmetric products. Mixed alkylation (e.g., with n-alkyl bromides) requires precise stoichiometry to avoid low yields .
  • Solution : Use phase-transfer catalysts (e.g., TBAHS) and mild ring-closure conditions (TfOH/CHCl3 at 60°C) to favor non-symmetric DPPs. Monitor progress via TLC and NMR .

Q. How do hydrolysis conditions affect the preparation of aldehydes from this compound?

  • Protocol : Hydrolyze the acetal group using HCl/water (NP/HCl medium) to generate aldehydes for nucleoside-phosphonate conjugates. Optimize acid concentration to minimize side reactions (e.g., polymerization) .
  • Byproduct Management : Quench excess acid with NaHCO3 and extract with dichloromethane to isolate the aldehyde .

Q. Data Contradictions and Resolution

Q. Why do reaction times vary significantly across synthetic protocols?

  • Examples :

  • Phosphonium salt synthesis: 24 hours at 60°C .
  • Imidazolium salt synthesis: 48 hours at 80°C .
    • Resolution : Reaction kinetics depend on nucleophilicity of reactants (e.g., phosphine vs. imidazole) and solvent polarity. Longer times compensate for steric hindrance in bulky substrates .

Q. Analytical and Characterization Methods

Technique Application Example Reference
TLC Purity checkRf = 0.36 (CH2Cl2/MeOH 95.5:5) for phosphonium bromide
NMR Structural confirmation1H/13C NMR for non-symmetric DPPs
GC QuantificationPurity >95% for commercial batches

Q. Key Applications in Organic Synthesis

  • Pharmaceutical Intermediates : Synthesis of methylimidazole (antithyroid drugs) and antiviral nucleoside analogues .
  • Luminescent Materials : Preparation of Ag(I)/Au(I) complexes with diethyl acetal ligands for optoelectronic studies .
  • Natural Product Synthesis : Key precursor in xanthotoxol and imperatorin synthesis via Pechmann condensation .

Properties

IUPAC Name

2-bromo-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILXDMFJXYAKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062111
Record name 1,1-Diethoxy-2-bromoethane
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Molecular Weight

197.07 g/mol
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CAS No.

2032-35-1
Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name 1,1-Diethoxy-2-bromoethane
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Record name 2-bromo-1,1-diethoxyethane
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Record name BROMOACETALDEHYDE DIETHYL ACETAL
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Synthesis routes and methods

Procedure details

To a mixture of 10 g of vinyl acetate and 20 ml of carbon tetrachloride under cooling (temperature 10° C.) 10 ml of carbon tetrachloride and 18.5 g of bromide solution are added. 60 ml of ethanol are added to the mixture and it remains standing for 2 days. The organic phase is washed twice with 50 ml of water, then it is distilled in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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